N-quinolin-8-yloxolane-2-carboxamide
CAS No.:
Cat. No.: VC9007555
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14N2O2 |
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Molecular Weight | 242.27 g/mol |
IUPAC Name | N-quinolin-8-yloxolane-2-carboxamide |
Standard InChI | InChI=1S/C14H14N2O2/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-2,4-6,8,12H,3,7,9H2,(H,16,17) |
Standard InChI Key | QLMVZVUGQVWZOP-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES | C1CC(OC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure consists of three distinct components:
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Quinoline scaffold: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, substituted at the 8-position.
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Oxolane (tetrahydrofuran) ring: A five-membered oxygen-containing heterocycle.
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Carboxamide linker: Connects the quinoline and oxolane groups via an amide bond .
The stereochemistry of the oxolane ring and the planar quinoline system introduces conformational rigidity, which may influence its intermolecular interactions and bioavailability. Computational models predict a moderate partition coefficient () , suggesting balanced lipophilicity suitable for membrane permeation.
Crystallographic and Conformational Data
While direct crystallographic data for N-quinolin-8-yloxolane-2-carboxamide remains limited, analogous quinoline-carboxamide derivatives exhibit well-defined crystal packing patterns dominated by π-π stacking (quinoline interactions) and hydrogen bonding (amide groups) . For example, crystallographic fragment screening of FAD-dependent oxidoreductases revealed that carboxamide-containing compounds often occupy hydrophobic enzyme pockets while engaging in hydrogen bonds with active-site residues . Such interactions may be relevant to this compound’s potential bioactivity.
Synthesis and Derivatization
Structural Analogues and Modifications
Modifications to the oxolane ring or quinoline substituents could alter the compound’s physicochemical and biological properties. For instance:
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Oxolane ring substitution: Replacement with larger heterocycles (e.g., tetrahydropyran) may enhance solubility.
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Quinoline substitution: Electron-withdrawing groups at the 2- or 4-positions could modulate electronic properties and binding affinity .
Physicochemical and Computational Properties
Key Physicochemical Parameters
Property | Value |
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Molecular formula | |
Molecular weight | 242.27 g/mol |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 4 |
Rotatable bonds | 2 |
Topological polar surface area | 58.7 Ų |
Data sourced from PubChem and computational analyses.
Stability and Solubility
The compound’s amide linkage confers moderate stability under physiological conditions, though hydrolysis may occur in strongly acidic or basic environments. Its solubility profile is likely biphasic, with limited aqueous solubility (estimated <1 mg/mL) but enhanced solubility in polar organic solvents like DMSO or ethanol .
Future Directions and Research Gaps
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Crystallographic studies: Resolving the compound’s crystal structure would elucidate its binding modes and inform drug design .
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Biological screening: Prioritize assays against carbonic anhydrases, kinases, and microbial targets.
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ADMET profiling: Evaluate pharmacokinetic properties, including metabolic stability and cytochrome P450 interactions.
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